molecular formula C25H22N2O5 B3998822 (4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

(4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B3998822
M. Wt: 430.5 g/mol
InChI Key: ORKOWRUNCOEGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydroisoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxyaniline with an appropriate aldehyde to form the Schiff base, followed by cyclization with a suitable dione under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of catalytic systems and automated reactors can enhance the efficiency of the synthesis process, making it scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds, depending on the type of reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or neuroprotective activities, making it a compound of interest for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
  • (4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Uniqueness

Compared to similar compounds, (4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic applications.

Properties

IUPAC Name

4-[(2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-2-(2-methoxyphenyl)isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-30-16-12-13-22(31-2)20(14-16)26-15-19-17-8-4-5-9-18(17)24(28)27(25(19)29)21-10-6-7-11-23(21)32-3/h4-15,29H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOWRUNCOEGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
(4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
(4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 5
(4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Reactant of Route 6
(4E)-4-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

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